Deethylterbutryne
Overview
Description
GS26575 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a methylsulfanyl group at position 6 and a tert-buty group at the amino nitrogen atom. It has a role as an antifouling biocide and a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and an organic sulfide. It derives from a hydride of a 1,3,5-triazine.
Scientific Research Applications
Environmental Monitoring
Concentration Changes in Water Bodies : A study by Quednow and Püttmann (2009) focused on the temporal concentration changes of terbutryn (related to Deethylterbutryne) in freshwater streams. The study highlighted the importance of regulation and environmental agreements in controlling pollutant concentrations. Terbutryn showed seasonal trends with varying concentrations throughout the year.
Microcosm Experiment for Herbicide Monitoring : In research by Mazzella, Debenest, and Delmas (2008), Polar Organic Chemical Integrative Samplers were used to monitor herbicides, including deethylterbuthylazine, in river waters. This study provided insights into the use of different methodologies for estimating herbicide concentrations in environmental samples.
Analytical Method Development
Microextraction and Gas Chromatography : A study by Beltrán et al. (1997) developed liquid-liquid microextraction and solid-phase extraction procedures combined with gas chromatography for determining pesticide residues, including this compound, in water samples.
Enzyme Immunoassay Development : Winklmair et al. (1997) developed a highly sensitive enzyme-immunoassay for the determination of triazine herbicides, including deethylterbuthylazine. This advancement allowed for more sensitive detection of these compounds in environmental samples, as described in their study Development of a highly sensitive enzyme-immunoassay.
Herbicide Degradation and Environmental Impact
Degradation Pathways of Herbicides : Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides and the influence of organic matter. They found that herbicides like terbuthylazine are highly reactive with sulfate radicals, indicating potential pathways for environmental degradation. The study, Degradation of chlorotriazine pesticides by sulfate radicals, adds valuable information about how such compounds break down in natural settings.
Persistence in Soil and Water : Research by Stipičević et al. (2015) on the distribution and persistence of terbuthylazine and its degradation products in soil revealed that these substances can remain in the environment for extended periods, impacting soil and water quality.
Properties
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWBDLRPMWTLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891446 | |
Record name | Deethylterbutryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30125-65-6 | |
Record name | Deethylterbutryne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30125-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deethylterbutryne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deethylterbutryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GS-26575 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NP55C94V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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